molecular formula C15H11F2NO3 B5878994 (4-Acetamidophenyl) 2,6-difluorobenzoate CAS No. 5363-88-2

(4-Acetamidophenyl) 2,6-difluorobenzoate

Cat. No.: B5878994
CAS No.: 5363-88-2
M. Wt: 291.25 g/mol
InChI Key: IPYSSVFCPXEQJV-UHFFFAOYSA-N
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Description

(4-Acetamidophenyl) 2,6-difluorobenzoate is an organic compound with the molecular formula C15H11F2NO3 It is a derivative of benzoic acid and is characterized by the presence of both acetamidophenyl and difluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl) 2,6-difluorobenzoate typically involves the esterification of 4-acetamidophenol with 2,6-difluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl) 2,6-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Acetamidophenyl) 2,6-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Acetamidophenyl) 2,6-difluorobenzoate exerts its effects involves its interaction with specific molecular targets. The acetamidophenyl group can form hydrogen bonds with active sites of enzymes, while the difluorobenzoate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: Shares the difluorobenzoate moiety but lacks the acetamidophenyl group.

    4-Acetamidophenol: Contains the acetamidophenyl group but lacks the difluorobenzoate moiety.

    4-Acetamidophenyl 2,4-difluorobenzoate: Similar structure but with different fluorine substitution pattern on the benzoate ring.

Uniqueness

(4-Acetamidophenyl) 2,6-difluorobenzoate is unique due to the combination of both acetamidophenyl and difluorobenzoate groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4-acetamidophenyl) 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c1-9(19)18-10-5-7-11(8-6-10)21-15(20)14-12(16)3-2-4-13(14)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYSSVFCPXEQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354723
Record name (4-acetamidophenyl) 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5363-88-2
Record name (4-acetamidophenyl) 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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